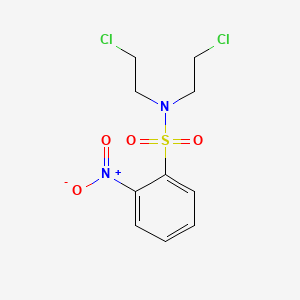

![molecular formula C15H8FN3O2S B2492548 3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 1112383-59-1](/img/structure/B2492548.png)

3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is a derivative of thienopyrimidine, a heterocyclic compound that has been the subject of extensive research due to its interesting chemical properties and potential biological activities. Thienopyrimidines are known for their diverse applications, including their use as sensors based on intramolecular charge transfer (ICT) properties, as well as their role in pharmaceuticals as non-peptide antagonists for various receptors .

Synthesis Analysis

The synthesis of thienopyrimidine derivatives typically involves the cyclization of thiophene compounds with suitable precursors. For instance, the synthesis of various substituted thieno(2,3-d)pyrimidines has been achieved by first synthesizing ethyl 2-aminothiophene-3-carboxylate, followed by cyclization with different anilines to yield the desired thienopyrimidine core . Although the specific synthesis of "3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione" is not detailed in the provided papers, the general methodologies applied to similar compounds suggest a multi-step process involving cyclization and substitution reactions.

Molecular Structure Analysis

The molecular structure of thienopyrimidine derivatives is characterized by the presence of fused rings, which can influence the overall conformation and properties of the molecule. For example, in a related compound, the two fused rings of the thienopyrimidine system are coplanar, and the phenyl ring is twisted with respect to the heterocyclic pyrimidinone ring . Such structural features are crucial for the compound's interaction with biological targets and its physicochemical properties.

Chemical Reactions Analysis

Thienopyrimidine derivatives can undergo various chemical reactions, including nucleophilic substitutions, which allow for the introduction of different functional groups. This versatility enables the fine-tuning of the compound's properties for specific applications, such as enhancing binding affinity to biological targets or modifying its sensor properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of thienopyrimidine derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can lead to distinct absorption and emission wavelengths, which are essential for their optical properties and potential use as ICT-based sensors . Additionally, the introduction of substituents like fluorine atoms can affect the compound's lipophilicity and membrane permeability, which are important factors for oral bioavailability in pharmaceutical applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Antibacterial Evaluation

- Researchers synthesized various substituted thieno(2,3-d) pyrimidines, including a key intermediate closely related to the chemical of interest, demonstrating its potential application in creating antibacterial compounds (More et al., 2013).

Synthesis of Heterocyclic Compounds

- A study conducted in 2004 focused on the synthesis of new derivatives of 2-substituted and 3-substituted pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidin-4(3H) ones and pyrimidin-2,4(1H,3H) diones, showcasing the compound's role in the development of novel heterocyclic structures (Roshani et al., 2004).

Molecular Structure Analysis

- The molecular structure of 7-aryl-substituted pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, a class to which the chemical belongs, was analyzed, revealing insights into hydrogen bonding and pi-pi stacking interactions, critical for understanding its chemical behavior (Trilleras et al., 2009).

Biological Activity Exploration

- A 2006 study explored the synthesis of thienopyrimidine derivatives due to their high biological activities, indicating the potential of compounds like 3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione in pharmaceutical applications (El-Gazzar et al., 2006).

Urease Inhibition

- Research on 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and their derivatives indicated potential for urease inhibition, an important target in medicinal chemistry (Rauf et al., 2010).

Structural and ADME Properties

- A 2014 study developed a straightforward synthesis method for pyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones, revealing significant variation in biopharmaceutical properties, crucial for drug development (Jatczak et al., 2014).

Eigenschaften

IUPAC Name |

5-(2-fluorophenyl)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene-4,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8FN3O2S/c16-9-5-1-2-6-10(9)19-14(20)12-11(18-15(19)21)8-4-3-7-17-13(8)22-12/h1-7H,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVSXPOJNVBMTMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N2C(=O)C3=C(C4=C(S3)N=CC=C4)NC2=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-fluorophenyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(N,N-dimethylsulfamoyl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2492468.png)

![5-((E)-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]phenyl}methylidene)-2-[(3-pyridinylmethyl)sulfanyl]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B2492472.png)

![Methyl 2-[[1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate](/img/structure/B2492474.png)

![O-[(3,3-Dimethyl-1,4-dioxan-2-yl)methyl]hydroxylamine](/img/structure/B2492475.png)

![1-Methyl-5-[4-(oxiran-2-ylmethoxy)phenyl]-1,2,4-triazole](/img/structure/B2492476.png)

![N-[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2492481.png)